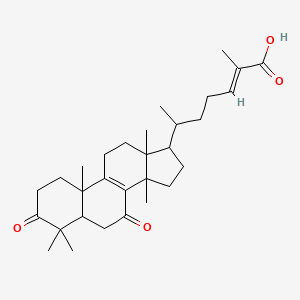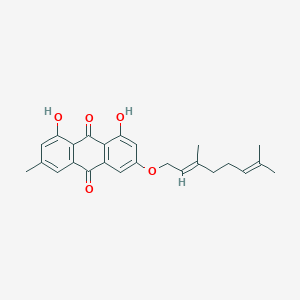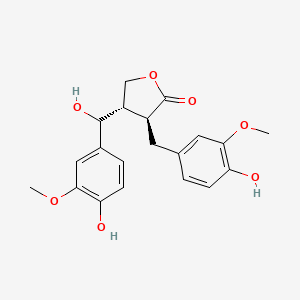
Isoliovil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Isoliovil is a chemical compound that has gained significant attention in the scientific community due to its potential for use in various research applications. It is a synthetic derivative of the naturally occurring compound, isoliquiritigenin, which is found in licorice root. Isoliovil has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.
Scientific Research Applications
Cancer Research :
- Isoginkgetin, a bioflavonoid isolated from Ginkgo biloba, has shown antitumor effects, particularly in inhibiting the growth of U87MG glioblastoma cells by activating apoptosis and autophagy pathways (Oliva et al., 2022).
- Isogambogenic acid, derived from the Chinese herb Garcinia hanburyi, induces autophagic cell death in glioma cells, suggesting potential applications in glioma therapy (Zhao et al., 2017).
Entomological Applications :
- Research on isomers of fenvalerate and fluvalinate, which may be structurally similar to Isoliovil, has shown effectiveness in controlling boll weevil and tobacco budworm, indicating potential applications in pest management (Wolfenbarger et al., 1977).
Pharmacology :
- Isoflurane, an anesthetic, enhances the viability and mobility of glioblastoma stem cells, which could have implications for cancer treatment and surgery (Zhu et al., 2016).
properties
IUPAC Name |
(3S,4S)-4-[hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O7/c1-25-17-8-11(3-5-15(17)21)7-13-14(10-27-20(13)24)19(23)12-4-6-16(22)18(9-12)26-2/h3-6,8-9,13-14,19,21-23H,7,10H2,1-2H3/t13-,14+,19?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHWOLNMBQSCLJ-PFCANICASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2C(COC2=O)C(C3=CC(=C(C=C3)O)OC)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@H]2[C@@H](COC2=O)C(C3=CC(=C(C=C3)O)OC)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxymatairesinol | |
CAS RN |
20268-71-7 |
Source


|
| Record name | Isoliovil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020268717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

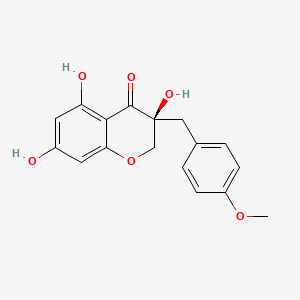


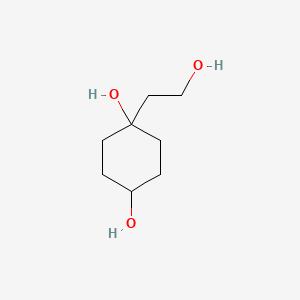
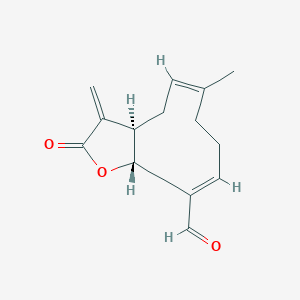
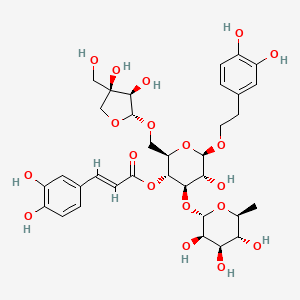
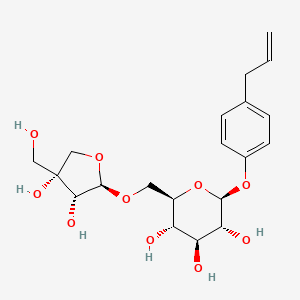
![6-(7-Hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid](/img/structure/B600415.png)
